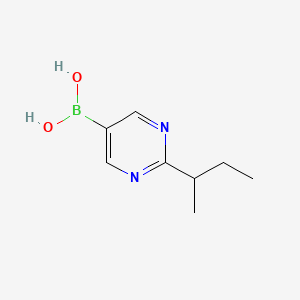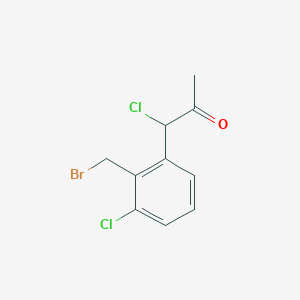
(2-(sec-Butyl)pyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(sec-Butyl)pyrimidin-5-yl)boronic acid: is an organoboron compound with the molecular formula C8H13BN2O2. It is a boronic acid derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a pyrimidine ring substituted with a sec-butyl group and a boronic acid functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(sec-Butyl)pyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding pyrimidine derivative. One common method is the palladium-catalyzed borylation of halogenated pyrimidines using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: (2-(sec-Butyl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Reduction: Dihydropyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: (2-(sec-Butyl)pyrimidin-5-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. This reaction is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. This compound may be explored for its potential as a bioactive molecule in drug discovery .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its role in the production of fine chemicals and intermediates is also significant .
Mécanisme D'action
The mechanism of action of (2-(sec-Butyl)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst, which then couples with the electrophilic halide .
Comparaison Avec Des Composés Similaires
- (2-Piperidin-1-ylpyrimidin-5-yl)boronic acid
- (2-(tert-Butyl)pyrimidin-5-yl)boronic acid
Comparison: (2-(sec-Butyl)pyrimidin-5-yl)boronic acid is unique due to its sec-butyl substituent, which can influence its reactivity and steric properties compared to other boronic acids with different substituents.
Propriétés
Formule moléculaire |
C8H13BN2O2 |
|---|---|
Poids moléculaire |
180.01 g/mol |
Nom IUPAC |
(2-butan-2-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H13BN2O2/c1-3-6(2)8-10-4-7(5-11-8)9(12)13/h4-6,12-13H,3H2,1-2H3 |
Clé InChI |
OKZUHHDUPKAMLU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1)C(C)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Pentyl-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14074010.png)










